molecular formula C10H8INO B13681909 1-(5-iodo-1H-indol-2-yl)ethanone

1-(5-iodo-1H-indol-2-yl)ethanone

Cat. No.: B13681909
M. Wt: 285.08 g/mol
InChI Key: RPFDYVFXVRSHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Iodo-1H-indol-2-yl)ethanone is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a focal point in medicinal chemistry . The compound’s structure includes an indole ring substituted with an iodo group at the 5-position and an ethanone group at the 2-position, contributing to its unique chemical properties.

Chemical Reactions Analysis

1-(5-Iodo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(5-iodo-1H-indol-2-yl)ethanone involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins and enzymes . This binding can modulate biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(5-Iodo-1H-indol-2-yl)ethanone can be compared with other indole derivatives such as:

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

1-(5-iodo-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8INO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3

InChI Key

RPFDYVFXVRSHTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=CC(=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.